molecular formula C11H14N4O3 B7816597 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol CAS No. 924871-66-9

2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol

Cat. No.: B7816597
CAS No.: 924871-66-9
M. Wt: 250.25 g/mol
InChI Key: ZGAQJGBGHZGHLB-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is an organic compound that features a tetrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol typically involves the formation of the tetrazole ring followed by the introduction of the 3,4-dimethoxyphenyl group and the ethanol moiety. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-17-9-4-3-8(7-10(9)18-2)11-12-14-15(13-11)5-6-16/h3-4,7,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQJGBGHZGHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249943
Record name 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-66-9
Record name 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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